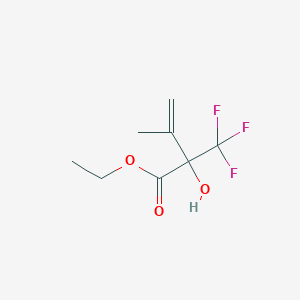

Ethyl2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is a versatile chemical compound with a unique structure that includes a trifluoromethyl group. This compound is used in various scientific research applications due to its distinctive properties, making it valuable in fields such as organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate can be achieved through several methods. One common approach involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be conducted under conventional or microwave irradiation methods .

Industrial Production Methods

Industrial production of this compound often involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.

Reduction: Reduction reactions can be used to convert the ester group into an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, trifluoroacetimidoyl chloride, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents such as acetonitrile and specific temperature controls to optimize yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Scientific Research Applications

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate involves its interaction with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. This group can participate in various chemical reactions, leading to the formation of new compounds with enhanced properties .

Comparison with Similar Compounds

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate can be compared with other trifluoromethyl-containing compounds. Some similar compounds include:

Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and exhibit similar reactivity.

Trifluoromethyl sulfone: This compound has a similar structure but different chemical properties due to the presence of the sulfone group

Conclusion

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is a valuable compound in scientific research due to its unique properties and versatility. Its applications in organic synthesis, medicinal chemistry, and material science make it an important tool for researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.

Biological Activity

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate can be characterized by its molecular formula C8H10F3O3. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.

The biological activity of ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group can influence the binding affinity to proteins and enzymes, potentially altering their activity.

- Inhibition of Enzymatic Activity : Research has shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, suggesting that ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate may exhibit similar properties.

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, particularly against Gram-positive bacteria. This is likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Cytotoxicity | Growth inhibition in cancer cell lines |

Case Studies

- Antimicrobial Studies : A study published in MDPI found that derivatives of similar compounds exhibited significant antimicrobial activity against various pathogens. The presence of the trifluoromethyl group was noted to enhance this effect, indicating that ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate could similarly impact microbial growth .

- Cytotoxicity Assays : In vitro studies have demonstrated that compounds structurally related to ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate showed cytotoxic effects on cancer cell lines, particularly osteosarcoma cells. The MTT assay revealed that these compounds could inhibit cell proliferation effectively .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate. Modifications to the hydroxy and trifluoromethyl groups have been shown to significantly affect potency and selectivity:

- Hydroxy Group Modifications : Altering the position or substituents on the hydroxy group can lead to variations in biological activity, affecting enzyme interactions.

- Trifluoromethyl Group Influence : The presence of the trifluoromethyl group has been correlated with increased binding affinity for certain targets, enhancing both antimicrobial and anticancer activities .

Properties

Molecular Formula |

C8H11F3O3 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate |

InChI |

InChI=1S/C8H11F3O3/c1-4-14-6(12)7(13,5(2)3)8(9,10)11/h13H,2,4H2,1,3H3 |

InChI Key |

BECDMUWARKAAJB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=C)C)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.